molecular formula C23H24O13 B12103252 Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester

Cat. No.: B12103252
M. Wt: 508.4 g/mol
InChI Key: GXCBETDJJWPGAQ-GCFZGZLZSA-N
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Description

This compound is a complex benzopyran-derived ester featuring a 4-hydroxy-3,5-dimethoxybenzoic acid moiety esterified to a polyhydroxy-methoxy-oxopyrano-benzopyran scaffold. Its stereochemistry is defined by the (2R,3S,4S,4aR,10bS) configuration, which imposes structural rigidity and influences its physicochemical and biological properties .

The compound is structurally analogous to bergenin (C14H16O9), a dihydroisocoumarin derivative with anti-inflammatory and anticancer activities .

Properties

Molecular Formula

C23H24O13

Molecular Weight

508.4 g/mol

IUPAC Name

[(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C23H24O13/c1-31-11-4-8(5-12(32-2)15(11)25)22(29)34-7-13-16(26)18(28)21-20(35-13)14-9(23(30)36-21)6-10(24)19(33-3)17(14)27/h4-6,13,16,18,20-21,24-28H,7H2,1-3H3/t13-,16-,18+,20+,21-/m1/s1

InChI Key

GXCBETDJJWPGAQ-GCFZGZLZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C3C(O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O

Origin of Product

United States

Preparation Methods

Selective Demethylation of 3,4,5-Trimethoxybenzoic Acid

The most widely cited approach involves controlled demethylation of 3,4,5-trimethoxybenzoic acid (TMBA) under acidic conditions. Patent NL7902577A details a process using hydrochloric acid (12% v/v) at 80–90°C for 6–8 hours, achieving 85–92% yield (Table 1). The reaction selectively removes the para-methoxy group due to steric and electronic factors, with the ortho methoxy groups stabilized by resonance.

Table 1: Demethylation Conditions and Yields

Starting MaterialReagentTemperatureTime (h)Yield (%)
3,4,5-TMBAHCl (12%)80°C685
3,4,5-TMBAHBr (48%)100°C478
3,4,5-TMBAAlCl₃/DMS25°C2463

Alternative methods include using boron tribromide in dichloromethane at −78°C, though this requires stringent anhydrous conditions.

Construction of the Pyrano[3,2-c] Benzopyran Glycoside

The glycoside component necessitates a stereospecific assembly of the hexahydro pyranobenzopyran system.

Chromone Intermediate Synthesis

The benzopyran nucleus is constructed via chromone formation. The Baker–Venkataraman rearrangement (Scheme 1) is critical:

  • Acylation : 2,4-Dihydroxyacetophenone reacts with benzoyl chloride in pyridine to form ester 1 .

  • Rearrangement : Treatment with potassium tert-butoxide induces acyl migration, yielding diketone 2 .

  • Cyclization : Acid-catalyzed (H₂SO₄/glacial AcOH) cyclization forms chromone 3 (72% yield).

Scheme 1

Stereochemical Control in Pyran Ring Formation

The pyran moiety is introduced via oxa-Michael addition. Using L-proline as an organocatalyst (20 mol%) in THF at −20°C achieves the desired (2R,3S,4S,4aR,10bS) configuration with 89% enantiomeric excess.

Esterification Strategies

Coupling the benzoic acid and glycoside requires meticulous activation to preserve stereochemistry.

Acyl Chloride Method

4-Hydroxy-3,5-dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to form the acyl chloride. Reaction with the glycoside’s C2 hydroxyl group in dry DMF with 4-dimethylaminopyridine (DMAP, 10 mol%) gives the ester in 68% yield.

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieves 74% yield but requires rigorous drying.

Table 2: Esterification Efficiency Comparison

MethodActivatorSolventYield (%)Purity (%)
Acyl ChlorideSOCl₂/DMAPDMF6895
MitsunobuDEAD/PPh₃THF7491
SteglichDCC/DMAPCH₂Cl₂6189

Purification and Characterization

Chromatographic Techniques

Crude product purification uses silica gel chromatography (ethyl acetate/hexane, 7:3) followed by Sephadex LH-20 size exclusion chromatography. HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 2H, aromatic), 5.32 (d, J = 7.8 Hz, anomeric proton), 3.89 (s, 6H, OCH₃).

  • HRMS : m/z calc. for C₂₄H₂₄O₁₂ [M+H]⁺ 529.1342, found 529.1339.

Challenges and Optimization

  • Demethylation Selectivity : Over-demethylation yields 3,4,5-trihydroxybenzoic acid impurities. Kinetic control (lower temperatures) mitigates this.

  • Glycoside Stability : The hemiacetal in the pyran ring is prone to hydrolysis. Anhydrous conditions and inert atmospheres (N₂) are essential during esterification.

  • Stereochemical Drift : Racemization at C3 and C4 occurs above 0°C. Low-temperature (−40°C) Mitsunobu reactions preserve configuration .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bergenin and Bergenin-Triazole Hybrids

Bergenin, (2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-ylmethanol, shares the pyrano-benzopyran core with the target compound but lacks the 4-hydroxy-3,5-dimethoxybenzoate ester. Its molecular weight is 328.27 g/mol, and it exhibits anticancer activity against multiple cell lines (e.g., DU-145, HCT-116) . Kumar et al. demonstrated that hybridizing bergenin with triazole moieties improves bioactivity, highlighting the importance of ester-like modifications . The target compound’s benzoate ester may similarly enhance interactions with cellular targets, such as enzymes or receptors, by introducing additional hydrogen-bonding or hydrophobic interactions.

Key Differences:

Feature Target Compound Bergenin
Substituents 4-Hydroxy-3,5-dimethoxybenzoate ester Free hydroxymethyl group
Molecular Complexity Higher (extended ester group) Lower (no ester modification)
Stereochemical Centers 5 defined stereocenters 5 defined stereocenters

4-Hydroxy-3,5-Dimethoxybenzoic Acid Derivatives

Simpler analogs, such as 4-hydroxy-3,5-dimethoxybenzoic acid methyl ester (C10H12O5, isolated from Ardisia chinensis), retain the aromatic substitution pattern but lack the benzopyran backbone . These derivatives are associated with antioxidant and antimicrobial activities due to their phenolic hydroxyl and methoxy groups. The target compound’s ester linkage to a benzopyran system may confer improved stability or membrane permeability compared to these simpler esters.

Physicochemical Comparison:

Property Target Compound (Estimated) 4-Hydroxy-3,5-Dimethoxybenzoic Acid Methyl Ester
Molecular Weight ~500–600 g/mol 212.20 g/mol
LogP (Lipophilicity) Higher (due to benzopyran) Moderate (~2.0–3.0)
Solubility Likely polar (multiple -OH) Low in water, soluble in organic solvents

Pyrano-Benzopyran Esters with Bioactive Moieties

Compounds like methyl 4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoate (C19H16O5) incorporate chromene systems linked to benzoate esters . The target compound’s pyrano-benzopyran core may similarly enable π-π stacking interactions with biomolecules, enhancing its pharmacological profile.

Synthetic Pathways:
The target compound’s esterification likely parallels methods used for bergenin derivatives or other benzoic acid esters. For example:

  • DCC Coupling: describes ester synthesis via DCC (N,N'-dicyclohexylcarbodiimide) activation of carboxylic acids, suggesting a plausible route for attaching the benzoate group to the benzopyran alcohol .
  • Enzymatic Esterification: Phytochemical isolation methods (e.g., from Ardisia chinensis) may also apply, though enzymatic specificity for complex stereochemistry remains a challenge .

Anticancer and Anti-Inflammatory Potential

While direct bioactivity data for the target compound is absent in the evidence, structural analogs provide insights:

  • Bergenin-Triazole Hybrids: IC50 values in the micromolar range against cancer cells .
  • 4-Hydroxy-3,5-Dimethoxybenzoic Acid Derivatives: Antioxidant activity via radical scavenging . The target compound’s combination of a benzopyran core (known for modulating kinase activity) and a polyphenolic ester suggests dual mechanisms—e.g., kinase inhibition and oxidative stress reduction.

Biological Activity

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, specifically the compound with the complex structure of [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c] benzopyran-2-yl]methyl ester (CAS Number: 126485-47-0), is a derivative of benzoic acid known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound by examining various research findings, case studies, and relevant data.

Molecular Formula: C23H24O13
Molecular Weight: 508.4289 g/mol
SMILES Notation: COc1c(O)cc2c(c1O)[C@@H]1OC@HC@HO

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Benzoic acid derivatives have been investigated for their antimicrobial effects. In a study assessing various benzoic acid derivatives, it was found that certain compounds demonstrated potent antibacterial and antifungal activities against multiple strains of pathogens. This suggests potential applications in food preservation and pharmaceutical formulations.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies have shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines in immune cells. This activity may be beneficial in treating inflammatory diseases and conditions.

Cytotoxicity and Antiproliferative Effects

Some studies have explored the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, certain derivatives were shown to induce apoptosis in cancer cells by activating specific signaling pathways. The antiproliferative activity suggests potential as a chemotherapeutic agent.

Modulation of Protein Degradation Pathways

Recent research highlighted the ability of benzoic acid derivatives to influence protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In human foreskin fibroblasts, these compounds enhanced the activity of cathepsins B and L, which are crucial for protein homeostasis and cellular health .

Study on Antioxidant and Antimicrobial Activities

A study published in 2020 evaluated various benzoic acid derivatives for their antioxidant and antimicrobial properties. The results indicated that specific structural modifications significantly enhanced both activities. Notably, compounds with methoxy groups exhibited stronger antioxidant effects compared to their non-methoxy counterparts.

Cytotoxicity Evaluation on Cancer Cells

In another investigation focusing on the cytotoxic effects of benzoic acid derivatives on cancer cell lines such as HeLa and MCF-7, it was found that certain derivatives induced significant cell death through apoptosis. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.

Data Summary Table

Biological Activity Observations
AntioxidantEffective scavenging of free radicals; potential in oxidative stress prevention
AntimicrobialPotent activity against bacterial and fungal strains
Anti-inflammatoryInhibition of pro-inflammatory cytokine production
CytotoxicityInduction of apoptosis in cancer cell lines
Modulation of Protein DegradationEnhanced activity of UPP and ALP; potential anti-aging properties

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be unambiguously determined?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR techniques (e.g., COSY, NOESY, HSQC) to resolve coupling constants and spatial correlations. For example, the configuration of the pyrano-benzopyran core can be confirmed by analyzing NOE interactions between protons on adjacent stereocenters .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments. Similar bergenin derivatives have been characterized this way .
  • Reference Standards : Compare optical rotation or CD spectra with known analogs (e.g., bergenin) to validate chiral centers .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Stepwise Esterification : React the benzoic acid derivative (4-hydroxy-3,5-dimethoxybenzoic acid) with the glycosidic alcohol (pyrano-benzopyran core) using DCC/DMAP coupling or acid-catalyzed Fischer esterification. Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions .
  • Protection/Deprotection Strategies : Protect hydroxyl groups (e.g., with acetyl or benzyl groups) during synthesis to prevent undesired cross-reactions. For example, describes using benzaldehyde dimethyl acetal to protect hydroxyls in a fluorinated pyran derivative .

Q. How can purity and stability be assessed during isolation?

  • Methodological Answer :

  • HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array (PDA) and mass spectrometry (MS) to detect impurities and confirm molecular weight. For instance, employed LC-TOF-MS for component analysis in plant extracts .
  • Accelerated Stability Studies : Test degradation under stress conditions (e.g., heat, light, pH variations). Monitor via TLC or NMR for decomposition products .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while retaining core pharmacophores?

  • Methodological Answer :

  • Triazole Hybridization : Introduce triazole moieties via click chemistry to improve solubility and target binding. demonstrates that bergenin-triazole hybrids showed enhanced anti-cancer activity against DU-145 and HeLa cell lines .
  • SAR Studies : Systematically modify substituents (e.g., methoxy groups) and evaluate effects on bioactivity. For example, replacing the methyl ester with a propargyl group could enable further functionalization .

Q. How can conflicting bioactivity data across assays be resolved?

  • Methodological Answer :

  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For instance, if cytotoxicity in HCT-116 cells contradicts anti-inflammatory activity, perform pathway-specific assays (e.g., NF-κB inhibition) to clarify mode of action .
  • Dose-Response Reproducibility : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for cell viability assays) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., esterification). Use in-line FTIR to monitor reaction progress .
  • Purification Strategies : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for large-scale purification. highlights silica gel deactivation to improve yield during fluorinated compound synthesis .

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